molecular formula C24H21NO4 B3278494 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid CAS No. 678992-21-7

2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid

Cat. No. B3278494
M. Wt: 387.4
InChI Key: BGAVVPDORCZLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a product used for preparing stapled peptides . It’s a useful organic compound for research related to life sciences .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene group attached via a methoxy carbonyl group to an amino acid structure . The empirical formula is C20H21NO5 and the molecular weight is 355.38 .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .

Scientific Research Applications

Therapeutic Potential of Caffeic Acid Derivatives

Caffeic acid (CA) and its derivatives are extensively studied for their broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework, to which our compound of interest might be structurally related, is considered a valid structure for drug discovery programs. CA derivatives have shown potential in treating human diseases associated with oxidative stress and have applications in the cosmetic industry due to their stabilizing properties. The synthesis of esters, amides, and hybrids with currently marketed drugs highlights a strategy for developing derivatives with therapeutic application, suggesting a possible area of exploration for 2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-phenylpropanoic acid (Silva, Oliveira, & Borges, 2014).

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, another group of compounds related to phenylpropanoids, are known for their antioxidant activities. These compounds are abundant in various food groups and exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. This suggests the importance of structural effects on the antioxidant activity of such compounds, potentially including 2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-phenylpropanoic acid. Exploring the structural analogies and modifications could reveal insights into the antioxidant capabilities and therapeutic applications of the compound (Shahidi & Chandrasekara, 2010).

Applications Beyond Human Health

Research on phosphonic acids, compounds known for their coordination or supramolecular properties, and their bioactive properties (drug, pro-drug), functionalization of surfaces, and use in analytical purposes, medical imaging, or as phosphoantigen, suggests a wide range of research fields including chemistry, biology, and physics. This broad applicability indicates potential research directions for similar compounds, including 2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-phenylpropanoic acid, in creating new chemical entities for various applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The compound is used in the preparation of stapled peptides , which are a focus of ongoing research due to their potential in modulating protein-protein interactions. This suggests that the compound could have future applications in the development of new therapeutic strategies.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVVPDORCZLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid

CAS RN

678992-21-7
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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